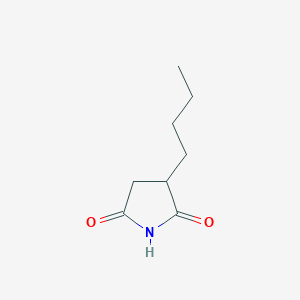

3-Butylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-6-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXIFKZHWWSQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563108 | |

| Record name | 3-Butylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114819-82-8 | |

| Record name | 3-Butylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Butylpyrrolidine 2,5 Dione and Analogues

Established Synthetic Routes to Pyrrolidine-2,5-dione Derivatives

The foundational methods for the synthesis of the pyrrolidine-2,5-dione scaffold are well-established and provide a versatile platform for the preparation of a variety of derivatives. These routes include cyclocondensation reactions, Michael additions, and N-alkylation strategies.

Cyclocondensation Reactions of Amines with Succinic Anhydride (B1165640)

A primary and straightforward method for the synthesis of the pyrrolidine-2,5-dione ring is the cyclocondensation of a primary amine with succinic anhydride or its substituted derivatives. This reaction proceeds through the initial formation of a succinamic acid intermediate, which upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield the corresponding succinimide (B58015).

For the synthesis of a C-3 substituted pyrrolidine-2,5-dione like 3-butylpyrrolidine-2,5-dione, this approach would necessitate the use of a C-2 substituted succinic anhydride, in this case, butylsuccinic anhydride. The reaction with an amine would then lead to the desired 3-butyl substituted product. The choice of amine dictates the substituent on the nitrogen atom of the resulting succinimide. If ammonia (B1221849) is used, the N-unsubstituted derivative is obtained, which can be further functionalized.

Table 1: Examples of Cyclocondensation Reactions for Pyrrolidine-2,5-dione Synthesis

| Amine | Anhydride | Product | Reference |

| Primary Amine | Succinic Anhydride | N-Substituted Pyrrolidine-2,5-dione | General Knowledge |

| Ammonia | Butylsuccinic Anhydride | This compound | Inferred |

Michael Addition Strategies for C-3 Substituted Pyrrolidine-2,5-diones

The introduction of a substituent at the C-3 position of a pre-formed pyrrolidine-2,5-dione ring can be effectively achieved through Michael addition reactions. nih.gov This strategy typically involves the use of a maleimide (B117702) as the Michael acceptor. The double bond of the maleimide is activated by the two electron-withdrawing carbonyl groups, making it susceptible to nucleophilic attack.

To synthesize this compound via this route, a butyl nucleophile, such as a butyl Grignard reagent or a butylcuprate, would be reacted with a suitable maleimide. The 1,4-conjugate addition of the butyl group to the maleimide double bond leads to the formation of the desired C-3 substituted succinimide. This method is particularly valuable for creating a diverse range of C-3 functionalized pyrrolidine-2,5-diones. nih.gov The use of organocatalysts can facilitate the enantioselective synthesis of these compounds. buchler-gmbh.com

Table 2: Michael Addition for the Synthesis of C-3 Substituted Pyrrolidine-2,5-diones

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |

| N-Phenylmaleimide | Butylmagnesium bromide | Et2O | 3-Butyl-1-phenylpyrrolidine-2,5-dione | Inferred |

| Maleimide | Lithium dibutylcuprate | THF, -78 °C | This compound | Inferred |

| N-Aryl maleimides | Ketones | Dihydroquinine Base | N-Aryl-3-acylpyrrolidine-2,5-dione | buchler-gmbh.com |

N-Alkylation Reactions for Substituted Pyrrolidine-2,5-diones

N-alkylation is a common strategy to modify the nitrogen atom of the pyrrolidine-2,5-dione ring. This reaction is typically performed on a pre-existing succinimide, such as this compound, which possesses an acidic N-H proton. The reaction involves deprotonation of the succinimide with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent (e.g., an alkyl halide) to introduce the desired N-substituent.

This method is highly versatile and allows for the introduction of a wide variety of functional groups on the nitrogen atom, which can be crucial for modulating the biological activity of the molecule.

Advanced Synthetic Approaches to this compound and Related Structures

Beyond the classical methods, more advanced synthetic strategies have been developed to address the challenges of chemo-, regio-, and stereoselectivity in the synthesis of substituted pyrrolidine-2,5-diones.

Chemo- and Regioselective Synthetic Techniques

The synthesis of complex molecules containing the pyrrolidine-2,5-dione moiety often requires precise control over the reactivity of different functional groups. Chemo- and regioselective methods are therefore crucial. For instance, in the context of Michael additions to substituted maleimides, the regioselectivity of the nucleophilic attack is paramount to ensure the formation of the desired C-3 substituted isomer. The choice of nucleophile, solvent, and reaction conditions can significantly influence the outcome.

Furthermore, multicomponent reactions have emerged as powerful tools for the efficient and selective synthesis of highly functionalized heterocyclic compounds, including pyrrolidine (B122466) derivatives. These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, often with high atom economy and selectivity.

Stereoselective and Enantioselective Methodologies for Chiral Derivatives

Given that many biologically active molecules are chiral, the development of stereoselective and enantioselective methods for the synthesis of substituted pyrrolidine-2,5-diones is of great importance. A chiral center at the C-3 position, as in this compound, can be introduced using several strategies.

One common approach is the use of chiral auxiliaries attached to the nitrogen atom of the maleimide. These auxiliaries can direct the incoming nucleophile in a Michael addition reaction to a specific face of the molecule, leading to a diastereoselective outcome. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Alternatively, asymmetric catalysis has become a powerful tool for the enantioselective synthesis of chiral succinimides. nih.gov Chiral organocatalysts, such as derivatives of proline and cinchona alkaloids, have been successfully employed to catalyze the enantioselective Michael addition of various nucleophiles to maleimides, affording C-3 substituted pyrrolidine-2,5-diones with high enantiomeric excess. buchler-gmbh.comrsc.org Transition metal-based chiral catalysts have also been utilized in reactions such as asymmetric hydrogenation of maleimides to produce chiral succinimides. nih.gov

Table 3: Enantioselective Michael Addition for Chiral Succinimide Synthesis

| Michael Acceptor | Michael Donor | Chiral Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| N-Benzylmaleimide | Diethyl malonate | Chiral Squaramide Catalyst | Diethyl 2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)malonate | Up to 99% | Inferred from general methodologies |

| N-Aryl maleimides | 1,3-Diketones | Dihydroquinine Base | Chiral N-Aryl-3-acylpyrrolidine-2,5-diones | Not specified | buchler-gmbh.com |

Catalyst-Mediated Synthetic Transformations

The synthesis of the pyrrolidine-2,5-dione core, also known as the succinimide ring, has been significantly advanced through various catalytic systems. These methods offer enhanced efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes.

Organocatalytic Approaches (e.g., Wittig Reactions)

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for constructing pyrrolidine-2,5-dione derivatives. These approaches avoid the use of potentially toxic and expensive metal catalysts.

A notable example is the base-free catalytic Wittig reaction, which facilitates the synthesis of highly functionalized alkenes. This reaction can be used to produce compounds like (E)-3-benzylidenepyrrolidine-2,5-dione and its derivatives from maleimides and aldehydes. researchgate.net The process is catalyzed by tributylphosphine (B147548) and involves an initial Michael addition of the phosphine (B1218219) to an alkene acceptor, which ultimately forms an ylide that reacts with an aldehyde. researchgate.net

| Catalyst | Reactants | Product Example | Key Feature | Ref |

| Tributylphosphine (Bu3P) | Maleimide derivatives, Aldehydes | (E)-3-benzylidenepyrrolidine-2,5-dione | Base-free catalytic Wittig reaction | researchgate.net |

| N-Heterocyclic Carbenes (NHC) | Aromatic aldehydes, N-substituted itaconimides | 3,4-disubstituted succinimide derivatives | Stetter reaction for C-C bond formation | acs.org |

| Cinchona-derived thiourea | β-Naphthols, N-(arylthio)succinimide | Chiral naphthalenone products | Asymmetric sulfenylation | beilstein-journals.org |

| Succinimide | Aromatic aldehydes, Malononitrile | Arylidene malononitrile | Succinimide itself acts as a green organocatalyst | nih.gov |

Another significant organocatalytic method is the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction. This reaction has been successfully applied to the synthesis of valuable succinimide derivatives by reacting aromatic aldehydes with N-substituted itaconimides, yielding products in good to excellent yields. acs.org Furthermore, asymmetric synthesis of complex atropisomers containing a succinimide moiety has been achieved through the organocatalytic desymmetric Michael addition of 3-pyrrolyloxindole to prochiral N-aryl maleimides, demonstrating high diastereo- and enantioselectivities. researchgate.net

Lewis Acid Catalysis in Pyrrolidine-2,5-dione Synthesis

Lewis acid catalysis plays a crucial role in promoting key bond-forming reactions for the synthesis of the pyrrolidine-2,5-dione ring. Lewis acids can activate substrates, enhancing their reactivity and controlling selectivity.

For instance, the aza-Michael addition, a fundamental reaction for forming C-N bonds, can be accelerated by Lewis acids. Studies have shown that lithium chloride can act as a Lewis acid to facilitate the double aza-Michael addition for the synthesis of substituted piperidinones, a related heterocyclic structure. ntu.edu.sg This principle is applicable to the synthesis of pyrrolidines as well. rsc.orgresearchgate.net The intramolecular aza-Michael addition is a key strategy for constructing the pyrrolidine ring. researchgate.netfrontiersin.org

In the context of derivatization, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have been found to be effective catalysts. For example, Sc(OTf)₃ catalyzes the reaction of N-(organothio)succinimides with sodium sulfinates in green solvents like ionic liquids and water to form thiosulfonates. beilstein-journals.org This demonstrates the utility of Lewis acids in promoting reactions on the succinimide scaffold itself.

| Lewis Acid | Reaction Type | Substrates | Product Type | Key Feature | Ref |

| Scandium(III) triflate (Sc(OTf)₃) | Sulfenylation | N-(organothio)succinimides, Sodium sulfinates | Thiosulfonates | Effective in green solvent systems | beilstein-journals.org |

| Lithium chloride (LiCl) | Aza-Michael Addition | Dienones, Amines | Disubstituted piperidinones/pyrrolidones | Accelerates the C-N bond formation | ntu.edu.sg |

| Various (e.g., ZnCl₂, AlCl₃) | Cycloaddition | Imines, Alkenes, Diazo esters | Substituted pyrrolidines | Catalyzes three-component assembly reactions | google.comcapes.gov.br |

Transition Metal Catalysis for Complex Derivatizations

Transition metal catalysis offers powerful strategies for the derivatization of the pyrrolidine-2,5-dione skeleton, primarily through C-H bond activation and functionalization. acs.orgnih.gov These methods allow for the direct introduction of new functional groups onto the heterocyclic ring, bypassing the need for pre-functionalized starting materials. nih.govnih.gov

Palladium and ruthenium are commonly employed catalysts in this area. For example, ruthenium-catalyzed carbonylation of unactivated β-C(sp³)–H bonds of aliphatic amides can yield succinimides. nih.gov This process often requires a directing group, such as a 2-pyridinylmethylamino moiety, to guide the metal catalyst to the desired C-H bond for site-selective functionalization. nih.govyoutube.com

The general strategy involves the coordination of a heteroatom-containing functional group to the metal center, which then directs the insertion of the metal into a specific C-H bond. nih.gov This allows for subsequent C-C bond-forming reactions like arylation, alkylation, or olefination. acs.orgnih.gov While highly effective, these reactions can sometimes require harsh conditions, which may limit their applicability with sensitive functional groups. acs.org

Green Chemistry Principles in Pyrrolidine-2,5-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidine-2,5-diones to develop more environmentally benign and sustainable processes. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly efficient heating method for the synthesis of pyrrolidine-2,5-diones. tubitak.gov.tr Compared to conventional thermal heating, microwave-assisted synthesis often results in dramatically reduced reaction times, higher yields, and increased product purity. tubitak.gov.trnih.gov

This technique has been successfully used for the synthesis of various butenamides and pyrrolidine-2,5-diones from the condensation of α,β-unsaturated anhydrides with corresponding amines. tubitak.gov.tr The rapid and uniform heating provided by microwaves can accelerate reactions that might otherwise be sluggish or require high temperatures for prolonged periods. tubitak.gov.trmdpi.com One-pot, multi-component reactions under microwave irradiation have also been developed, further enhancing the efficiency and sustainability of the synthesis of complex heterocyclic libraries. nih.gov

| Method | Reactants | Key Advantages | Ref |

| Microwave Irradiation | α,β-Unsaturated anhydride, Amines | Higher yields, Shorter reaction times, Increased purity | tubitak.gov.tr |

| Microwave Irradiation | 1,3-Cyclohexanediones, Dimethylformamide dimethylacetal, Cyanoacetamides | Rapid, one-pot, three-step synthesis of a compound library | nih.gov |

Reactions in Sub-Critical Water

The use of alternative, environmentally friendly reaction media is a cornerstone of green chemistry. While specific examples detailing the synthesis of this compound in sub-critical water are not prevalent, the general trend towards greener solvents is clear. Syntheses have been reported in aqueous media, such as a water/ethanol (B145695) mixture, which is considered a green and safe solvent system. nih.gov For instance, succinimide itself has been used as an organocatalyst for the synthesis of bioactive compounds in an H₂O/EtOH medium, highlighting the potential for aqueous-based syntheses. nih.gov The development of catalyst- and solvent-free protocols, often employing grinding techniques at room temperature, represents another significant step towards sustainable synthesis of pyrrolidinone analogues. tandfonline.com

Radical-Mediated Pathways for Cyclic Imide Formation

The formation of the cyclic imide core, central to the structure of this compound and its analogues, can be achieved through various synthetic routes, including those that proceed via radical intermediates. These methods offer an alternative to traditional condensation reactions, which often require harsh dehydrating conditions.

One notable development in this area is the use of an ammonium (B1175870) persulfate–dimethyl sulfoxide (B87167) (APS–DMSO) system as an efficient dehydrating reagent for the one-pot synthesis of cyclic imides from primary amines and cyclic anhydrides. beilstein-journals.org This methodology is significant as it proposes a plausible radical-mediated mechanism. The reaction is typically initiated by stirring a primary amine with a cyclic anhydride at room temperature, followed by the addition of APS–DMSO and heating.

Experimental evidence supporting the involvement of radical intermediates includes radical trapping experiments. When the reaction is conducted in the presence of a radical scavenger such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), the formation of the imide product is completely inhibited. beilstein-journals.org This observation strongly suggests that the reaction proceeds through a pathway involving radical species. While the precise mechanism is complex and may require further detailed study, it is believed to involve radical generation from the interaction of ammonium persulfate and DMSO. beilstein-journals.org This approach has been successfully applied to the synthesis of various cyclic imides, demonstrating its potential utility for creating substituted pyrrolidine-2,5-diones.

| Component | Role in Reaction | Supporting Evidence |

|---|---|---|

| Ammonium Persulfate (APS) | Radical Initiator | Acts as an oxidizing agent to initiate the radical cascade. |

| Dimethyl Sulfoxide (DMSO) | Dehydrating Agent / Reaction Medium | The reaction does not proceed efficiently in the absence of DMSO. |

| TEMPO | Radical Scavenger | Complete inhibition of the reaction in its presence confirms a radical pathway. |

| Heating (e.g., 100 °C) | Energy Input | Provides the necessary activation energy for the reaction to proceed to completion. |

Development of Efficient Purification Techniques for Pyrrolidine-2,5-dione Compounds

The isolation and purification of this compound and related pyrrolidine-2,5-dione compounds are critical steps to ensure high purity for subsequent applications. A variety of standard and advanced laboratory techniques are employed, tailored to the specific physical and chemical properties of the target compound and the nature of the impurities present.

Column Chromatography is a widely used method for the purification of pyrrolidine-2,5-dione derivatives. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a solvent system such as a hexane/ethyl acetate (B1210297) mixture. mdpi.com By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially, allowing for the effective separation of the desired imide from starting materials, reagents, and by-products.

Recrystallization is another fundamental and effective technique for purifying solid pyrrolidine-2,5-dione compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Acetone and ethanol are examples of solvents that have been successfully used for the recrystallization of pyrrolidine-2,5-dione derivatives. researchgate.netresearchgate.net

For compounds that are synthesized or isolated as salts, Ion Exchange Chromatography can be an effective purification strategy. This technique separates molecules based on their net surface charge. It can be used to convert one salt of a compound into another by reacting it with an appropriate acid or by passing it through a suitable ion exchange column, which can also serve to remove ionic impurities. google.com

| Technique | Principle of Separation | Common Materials Used | Typical Application |

|---|---|---|---|

| Column Chromatography | Differential adsorption | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradients mdpi.com | Separation of reaction mixtures with components of varying polarity. |

| Recrystallization | Differential solubility | Solvents: Acetone, Ethanol researchgate.netresearchgate.net | Purification of crude solid products to obtain high-purity crystalline material. |

| Ion Exchange Chromatography | Reversible ion exchange | Stationary Phase: Ion exchange resin Mobile Phase: Buffered aqueous solutions google.com | Purification of ionic compounds or conversion between different salt forms. google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Butylpyrrolidine 2,5 Dione Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring is susceptible to various substitution reactions, influenced by the electrophilic nature of its carbonyl carbons and the potential for substitution at the C-3 position.

In derivatives such as 3-(benzenesulfonyl)-1-butylpyrrolidine-2,5-dione, the benzenesulfonyl group significantly influences the reactivity at the C-3 position. This group can act as an effective leaving group in nucleophilic substitution reactions. Nucleophiles, including amines and thiols, can attack the carbon at the 3-position, leading to the displacement of the benzenesulfonyl group. This reactivity allows for the introduction of a variety of functional groups at this position, making it a key site for synthetic modifications. The benzenesulfonyl group's aromatic ring can also undergo electrophilic substitution reactions like nitration or halogenation.

The carbonyl carbons of the imide group in the pyrrolidine-2,5-dione ring are electrophilic and represent primary sites for nucleophilic attack. innovareacademics.infrontiersin.org Strong nucleophiles, such as amines, hydrazines, and hydroxide (B78521) ions, readily react with one of the carbonyl groups. innovareacademics.inclockss.org This initial attack is often the first step in ring-opening reactions. innovareacademics.inclockss.org The reactivity towards nucleophiles is a defining characteristic of cyclic imides, making them useful synthetic intermediates. clockss.org Studies have shown that amines are generally more reactive towards the succinimide (B58015) ring than oxygen-based nucleophiles like alkoxides. clockss.org The attack can be selective, with some reactions showing a preference for the less sterically hindered carbonyl group. clockss.org

Imide Ring Opening Reactions and Subsequent Derivatization

Following the initial nucleophilic attack on a carbonyl carbon, the five-membered imide ring can undergo cleavage. innovareacademics.inclockss.org This ring-opening reaction typically results in the formation of a succinamic acid derivative (an amide-acid). innovareacademics.inproteomics.com.au This transformation is well-documented and can be achieved under various conditions, including treatment with amines or basic hydrolysis. innovareacademics.inclockss.org

For instance, the reaction of N-substituted succinimides with primary or secondary amines leads to the formation of diamides. clockss.org Similarly, hydrolysis with a base like sodium hydroxide yields the corresponding succinamic acid. innovareacademics.in The resulting succinamic acid derivatives are versatile intermediates that can be used in further synthetic steps. A notable example is the reaction of N-substituted succinimides with hydroxylamine, which opens the imide ring to produce N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org

| Nucleophile | Succinimide Derivative | Resulting Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | N-Alkylsuccinimide | Diamide | clockss.org |

| Hydroxide (e.g., NaOH) | N-Substituted Succinimide | Succinamic Acid | innovareacademics.in |

| Hydroxylamine | N-Phenylsuccinimide | N-Hydroxybutaneamide derivative | mdpi.combeilstein-archives.org |

| Methanol (Methanolysis) | Substituted Succinimide | Methyl Ester of Succinamic Acid | innovareacademics.in |

Oxidation-Reduction Pathways of 3-Butylpyrrolidine-2,5-dione and its Substituents

The pyrrolidine-2,5-dione system can participate in both oxidation and reduction reactions. The carbonyl groups of the imide can be reduced, while the succinimide ring itself can be oxidized.

Reduction Reactions: The carbonyl groups of the succinimide ring can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is known to reduce N-substituted succinimides to the corresponding N-substituted pyrrolidines. researchgate.net However, in some cases, particularly with bulky N-substituents like N-tert-butyl, ring-opening can occur, yielding amino alcohol products. researchgate.netarkat-usa.org Milder reducing agents like sodium borohydride (B1222165) can also be employed for certain reductions. In one study, reduction of a 3-substituted N-tert-butylpyrrolidine-2,5-dione with BH₃·THF resulted in the selective reduction of only one carbonyl group. arkat-usa.org

Oxidation Reactions: Oxidation can occur at the succinimide ring itself. For example, oxidation at the carbon-carbon bond of the succinimide ring is a recognized biotransformation pathway for certain N-substituted succinimides. nih.gov Furthermore, the succinimide ring can be oxidized to its unsaturated counterpart, the maleimide (B117702) ring, through processes like vapor-phase oxydehydrogenation over a heterogeneous catalyst. nih.govgoogle.com The succinimide ring within larger molecules can also be subject to oxidation, which can occur alongside hydrolysis. proteomics.com.au

Reactivity of the Butyl Chain and its Functionalization Potential

The butyl chain attached to the nitrogen atom of the pyrrolidine-2,5-dione ring offers potential sites for functionalization, although its reactivity is generally lower than that of the heterocyclic core. The C-H bonds on the alkyl chain can be targeted through various C-H functionalization strategies, which are of growing importance in medicinal chemistry for modifying structure-activity relationships or blocking metabolic sites. nih.gov

Methods for direct C-H functionalization of heterocycles and their alkyl substituents are continually being developed. nih.govresearchgate.net These often involve radical-based mechanisms or transition-metal catalysis to introduce new functional groups. nih.govresearchgate.net For instance, photochemical reactions can be used to induce reactions involving the alkyl chain. In the case of N-(tert-butyl)succinimide, UV irradiation leads to a 1,5-hydrogen shift from the tert-butyl group to a carbonyl oxygen, initiating a ring-enlargement reaction. clockss.orgresearchgate.net While specific studies on the functionalization of the N-butyl chain of this compound are not detailed, the principles of alkyl chain functionalization on N-heterocyclic compounds suggest that such modifications are synthetically accessible. researchgate.netrsc.org

Dehydrogenation Reactions of Pyrrolidine (B122466) Rings to Form Pyrroles

The saturated pyrrolidine ring can be dehydrogenated (oxidized) to form the corresponding aromatic pyrrole (B145914) ring. This transformation is a valuable synthetic strategy as it allows pyrrolidines, which are often more robust and have different reactivity, to serve as precursors to pyrroles. nih.gov Pyrroles are sensitive to the very oxidative conditions often required for this conversion, making the development of mild methods crucial. nih.gov

Catalytic approaches have been developed to facilitate this transformation. One effective method employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst to dehydrogenate various pyrrolidines, including N-alkyl substituted ones, to their corresponding pyrroles. nih.govacs.org The proposed mechanism involves a borane-mediated hydride abstraction from the carbon alpha to the nitrogen, followed by deprotonation and further steps to regenerate the catalyst and form the pyrrole. nih.govacs.org Another established method involves the vapor-phase dehydrogenation of pyrrolidine over a palladium-on-silica gel catalyst at elevated temperatures (e.g., 400-450 °C) to produce pyrrole with high conversion rates. google.com

| Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | N-Alkyl Pyrrolidine | N-Alkyl Pyrrole | nih.govacs.org |

| Palladium on Silica Gel | Pyrrolidine | Pyrrole | google.com |

Mechanism of C-C Bond Formation at C-3 Position

The formation of a new carbon-carbon (C-C) bond at the C-3 position of the this compound ring is a key transformation that allows for the synthesis of more complex, substituted derivatives. This reactivity is primarily governed by the chemical environment of the C-3 carbon, which is situated alpha to two carbonyl groups. This positioning significantly increases the acidity of the methine proton (the hydrogen atom attached to C-3), making it susceptible to removal by a base.

The mechanism proceeds through the formation of a highly reactive intermediate known as an enolate. wikipedia.orgmasterorganicchemistry.com Deprotonation at the alpha-carbon by a suitable base results in an anion where the negative charge is delocalized through resonance between the C-3 carbon and the oxygen atoms of the adjacent carbonyl groups. wikipedia.org This resonance stabilization makes the formation of the conjugate base favorable. umn.edu While the enolate has two potential nucleophilic sites (carbon and oxygen), reactions with most carbon-based electrophiles preferentially occur at the carbon, leading to C-alkylation and the desired C-C bond formation. masterorganicchemistry.combham.ac.uk

Two principal pathways for achieving C-C bond formation at this position are direct alkylation and Michael addition.

Enolate-Mediated Alkylation

In this process, the enolate of this compound acts as a nucleophile and attacks an alkyl halide in a classic SN2 reaction. The reaction requires a strong, non-nucleophilic base to quantitatively generate the enolate. umn.edu Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is sufficiently strong to deprotonate the α-carbon without competing as a nucleophile. wikipedia.orgumn.edu The reaction sequence involves the initial formation of the lithium enolate, followed by the subsequent introduction of the alkylating agent. mnstate.edu

The general mechanism is as follows:

Deprotonation: A strong base (e.g., LDA) abstracts the acidic proton from the C-3 position to form a planar lithium enolate. masterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate), displacing the leaving group and forming a new C-C bond at the C-3 position. mnstate.edu

This method allows for the introduction of a second alkyl or functionalized group at the C-3 position, leading to quaternary carbon centers.

Table 1: Examples of C-3 Alkylation Reactions This interactive table illustrates the products formed from the alkylation of this compound with various electrophiles.

| Reactant (Electrophile) | Product | Resulting C-3 Substitution |

|---|---|---|

| Methyl Iodide | 3-Butyl-3-methylpyrrolidine-2,5-dione | Butyl, Methyl |

| Benzyl Bromide | 3-Benzyl-3-butylpyrrolidine-2,5-dione | Butyl, Benzyl |

Michael Addition (Conjugate Addition)

The enolate of this compound can also serve as a Michael donor in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.org The reaction is highly effective for forming C-C bonds and creating 1,5-dicarbonyl compounds or related structures. wikipedia.org

The mechanism involves three key steps: masterorganicchemistry.com

Enolate Formation: A base deprotonates the C-3 position of this compound to generate the nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new C-C bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used or during workup) to yield the final Michael adduct. wikipedia.org

This strategy is widely used for the diastereoselective and enantioselective formation of C-C bonds. wikipedia.org For instance, organocatalytic methods have been developed for the asymmetric Michael addition of dicarbonyl compounds to maleimide derivatives, which are structurally related to the pyrrolidine-2,5-dione core. buchler-gmbh.com

Table 2: Examples of Michael Addition Reactions This interactive table shows the adducts formed from the reaction of the this compound enolate with various Michael acceptors.

| Michael Acceptor | Product (Michael Adduct) | Bond Formation |

|---|---|---|

| Methyl Acrylate | Methyl 3-(3-butyl-2,5-dioxopyrrolidin-3-yl)propanoate | C(3)-C(β) |

| Acrylonitrile | 3-(3-Butyl-2,5-dioxopyrrolidin-3-yl)propanenitrile | C(3)-C(β) |

Advanced Spectroscopic and Structural Elucidation of 3 Butylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Butylpyrrolidine-2,5-dione. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and verified assignment of all proton and carbon resonances can be achieved, confirming the molecular constitution and the specific location of the butyl substituent at the C-3 position of the succinimide (B58015) ring.

The ¹H NMR spectrum of this compound provides key information regarding the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibits characteristic signals for the succinimide ring protons, the imide N-H proton, and the aliphatic butyl chain.

The imide proton (N-H) typically appears as a broad singlet in the downfield region (δ 7.9-8.2 ppm), with its chemical shift and peak shape being sensitive to concentration and solvent. The proton at the chiral center C-3 (H-3) resonates as a multiplet around δ 2.6-2.7 ppm. Its complexity arises from coupling to the two diastereotopic protons on C-4 and the adjacent methylene (B1212753) protons of the butyl chain.

The two protons on C-4 are diastereotopic due to the adjacent C-3 stereocenter. Consequently, they are chemically non-equivalent and appear as distinct signals. One proton (H-4a) typically resonates as a doublet of doublets around δ 2.9-3.0 ppm with a large geminal coupling constant (J ≈ 18 Hz) and a smaller vicinal coupling constant to H-3 (J ≈ 9 Hz). The other proton (H-4b) is often obscured by the H-3 signal, appearing within the multiplet at δ 2.6-2.7 ppm.

The protons of the butyl chain display a predictable pattern: a multiplet for the two protons at C-1' (adjacent to the ring), two overlapping multiplets for the C-2' and C-3' methylene groups, and a triplet for the terminal methyl group (C-4') at the most upfield position (≈ δ 0.9 ppm).

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | ~8.05 | br s (broad singlet) | - | 1H |

| H-4a | ~2.99 | dd (doublet of doublets) | J = 17.8, 9.2 | 1H |

| H-3, H-4b | ~2.65 | m (multiplet) | - | 2H |

| H-1' (-CH₂-) | ~1.63 | m (multiplet) | - | 2H |

| H-2', H-3' (-CH₂CH₂-) | ~1.35 | m (multiplet) | - | 4H |

| H-4' (-CH₃) | ~0.91 | t (triplet) | J = 6.9 | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected and observed.

The two carbonyl carbons (C-2 and C-5) of the imide group are the most deshielded, appearing far downfield in the spectrum. Due to the electronic influence of the adjacent C-3 alkyl substituent, these two carbonyls are non-equivalent, resonating at slightly different chemical shifts, typically around δ 179 ppm and δ 176 ppm.

The aliphatic carbons of the succinimide ring, C-3 and C-4, appear in the midfield region. The substituted C-3 carbon is observed around δ 42.1 ppm, while the C-4 methylene carbon is found slightly more upfield at approximately δ 36.1 ppm. The four carbons of the butyl side chain are observed in the upfield aliphatic region (δ 13-31 ppm), with the terminal methyl carbon (C-4') being the most shielded signal.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~179.3 |

| C-5 (C=O) | ~176.6 |

| C-3 (-CH-) | ~42.1 |

| C-4 (-CH₂-) | ~36.1 |

| C-1' (-CH₂-) | ~30.6 |

| C-2' (-CH₂-) | ~29.0 |

| C-3' (-CH₂-) | ~22.4 |

| C-4' (-CH₃) | ~13.8 |

Two-dimensional (2D) NMR experiments are critical for assembling the structural fragments identified by 1D NMR into the final molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the H-3 methine proton and the diastereotopic H-4 protons, confirming their vicinal relationship. Furthermore, a continuous correlation pathway would be observed throughout the butyl chain: H-1' ↔ H-2' ↔ H-3' ↔ H-4'. A crucial correlation between H-3 and the H-1' protons confirms the attachment point of the butyl chain to the succinimide ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ 42.1 ppm (C-3) would correlate with the proton multiplet at δ ~2.65 ppm (H-3), and the carbon signal at δ 13.8 ppm (C-4') would correlate with the proton triplet at δ ~0.91 ppm (H-4').

Correlations from the H-1' protons of the butyl chain to the ring carbons C-3, C-4, and the carbonyl carbon C-2.

Correlations from the H-4 protons to the carbonyl carbons C-2 and C-5, as well as to C-3.

Correlations from the imide proton (N-H) to both carbonyl carbons (C-2 and C-5), confirming the imide structure. These correlations collectively provide irrefutable evidence for the 3-butylsuccinimide structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential data on the molecular weight and elemental composition of a compound, along with structural insights derived from its fragmentation patterns under ionization.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., sodiated, [M+Na]⁺) with minimal fragmentation. When coupled with a high-resolution mass analyzer (such as TOF or Orbitrap), it allows for the determination of the molecule's exact mass with high precision (typically < 5 ppm error).

For this compound (molecular formula: C₈H₁₃NO₂), the exact mass of the neutral molecule is 155.09463 u. The high-resolution measurement of the resulting ion allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential isobaric compounds.

Table 3: ESI-HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z, typical) | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | 156.10190 | 156.1021 | C₈H₁₄NO₂⁺ |

| [M+Na]⁺ | 178.08385 | 178.0840 | C₈H₁₃NNaO₂⁺ |

Electron Ionization (EI) is a high-energy technique that results in extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

The EI mass spectrum of this compound shows a molecular ion peak (M⁺·) at m/z 155, confirming the molecular weight. The most prominent feature of the spectrum is the base peak at m/z 99. This fragment is formed via a characteristic McLafferty rearrangement , where a γ-hydrogen from the butyl chain is transferred to a carbonyl oxygen, followed by the elimination of a neutral butene molecule (C₄H₈, 56 u).

Another significant fragmentation pathway is the α-cleavage of the C3-C1' bond, leading to the loss of the butyl radical (·C₄H₉, 57 u) and generating a stable radical cation of the unsubstituted succinimide ring at m/z 98. Other observed fragments correspond to further cleavages of the butyl chain and the succinimide ring.

Table 4: Major Fragmentation Ions in the EI-MS of this compound

| m/z | Proposed Fragment Structure / Loss | Relative Intensity |

|---|---|---|

| 155 | [M]⁺· (Molecular Ion) | Low |

| 112 | [M - C₃H₇]⁺ (Loss of propyl radical) | Moderate |

| 99 | [M - C₄H₈]⁺· (McLafferty rearrangement) | Base Peak (100%) |

| 98 | [M - C₄H₉]⁺ (Loss of butyl radical) | High |

| 71 | [C₄H₇O]⁺ or [C₃H₅NO]⁺ | Moderate |

| 56 | [C₄H₈]⁺· (Butene from McLafferty) or [C₃H₄O]⁺· | Moderate |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. For this compound, these spectra are dominated by vibrations characteristic of the succinimide ring and the appended butyl group.

The IR spectrum is particularly useful for identifying polar bonds. The most prominent features are expected to be the strong absorptions from the two carbonyl (C=O) groups of the imide function. In cyclic imides, these often appear as two distinct bands due to symmetric and asymmetric stretching vibrations, typically in the range of 1700-1790 cm⁻¹. Another key feature is the N-H stretching vibration of the imide, which is expected to appear as a broad band around 3200 cm⁻¹ due to hydrogen bonding in the condensed phase. The aliphatic butyl group and the CH₂ groups of the ring will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric C=O stretch is often strong in the Raman spectrum. The C-C bond vibrations of the butyl chain and the pyrrolidine (B122466) ring, as well as the C-H bending modes, are also readily observed.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Imide (N-H) | 3150 - 3250 | Medium-Broad | Weak |

| C-H Asymmetric Stretch | Alkane (CH₃, CH₂) | 2950 - 2970 | Strong | Strong |

| C-H Symmetric Stretch | Alkane (CH₃, CH₂) | 2850 - 2880 | Strong | Strong |

| C=O Asymmetric Stretch | Imide (C=O) | 1770 - 1790 | Strong | Medium |

| C=O Symmetric Stretch | Imide (C=O) | 1700 - 1720 | Strong | Strong |

| C-H Bend (Scissoring) | Alkane (CH₂) | 1450 - 1470 | Medium | Medium |

| C-N Stretch | Imide (C-N) | 1300 - 1380 | Medium | Weak |

| C-C Stretch | Alkane (C-C) | 800 - 1200 | Weak | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific crystal structure determination for this compound has not been reported in the surveyed literature. However, extensive crystallographic data exists for closely related succinimide derivatives, which allows for a detailed and reliable prediction of its solid-state characteristics. iucr.orgresearchgate.net Studies on compounds like (E)-3-benzylidenepyrrolidine-2,5-dione reveal key structural features of the core ring system. researchgate.netresearchgate.net

The five-membered pyrrolidine-2,5-dione ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The butyl substituent at the C3 position would likely occupy a pseudo-equatorial position to reduce steric hindrance with the adjacent carbonyl group.

A defining characteristic of N-unsubstituted succinimides in the solid state is their propensity to form hydrogen-bonded dimers. researchgate.netresearchgate.netmdpi.com In the crystal lattice, it is expected that two molecules of this compound would be linked into centrosymmetric pairs via two N-H···O=C hydrogen bonds. researchgate.net This common structural motif significantly influences the packing and physical properties of the compound. The bond lengths and angles within the succinimide ring are well-established from numerous studies on related compounds. iucr.orgresearchgate.netugr.es

Table 2: Representative Crystallographic Parameters for a Pyrrolidine-2,5-dione Ring (Based on Related Structures)

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | C-C (ring) | ~1.52 Å |

| Bond Angle | N-C=O | ~125° |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | O=C-C | ~123° |

| Dihedral Angle (H-N···O=C) | Hydrogen Bond | ~180° (linear) |

Note: These values are representative and derived from published crystal structures of related succinimide derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The structure of this compound is that of a saturated aliphatic imide, lacking any extended system of conjugated π-bonds. Consequently, it is not expected to show significant absorption in the near-UV or visible range (220-800 nm).

The primary chromophores in the molecule are the two isolated carbonyl (C=O) groups. These groups possess non-bonding electrons (n) in p-type orbitals on the oxygen atoms and π-antibonding orbitals (π). The lowest energy electronic transition available to these groups is the n → π transition.

Key characteristics of this transition in saturated ketones and imides are:

Low Molar Absorptivity (ε): The n → π* transition is formally forbidden by symmetry rules, resulting in a weak absorption band (typically ε < 100 L mol⁻¹ cm⁻¹).

Short Wavelength: The transition occurs at high energy, meaning the maximum absorption wavelength (λ_max) is found in the far-UV region, generally below 220 nm.

The absence of conjugation means there are no low-energy, high-intensity π → π* transitions, which are responsible for the strong absorptions seen in aromatic or polyene systems. The butyl group is an alkyl substituent and does not act as a chromophore, having a negligible effect on the UV-Vis spectrum. The lack of absorption in the visible spectrum (400-800 nm) confirms that the compound is colorless. The expected electronic transitions are primarily of interest in theoretical and vacuum-UV studies. acs.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Predicted λ_max Range (nm) | Molar Absorptivity (ε) |

| n → π | n(O) → π(C=O) | 210 - 220 | Weak (< 100) |

| σ → σ | σ(C-C, C-H) → σ(C-C, C-H) | < 200 | Strong |

Computational and Theoretical Investigations of 3 Butylpyrrolidine 2,5 Dione Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, transition states, and the energetics of chemical reactions involving pyrrolidine-2,5-dione systems.

DFT calculations can be employed to map the potential energy surface (PES) for various reactions involving 3-Butylpyrrolidine-2,5-dione. For the parent succinimide (B58015) ring, studies have investigated processes like keto-enol and amine-imine tautomerization. researchgate.net These calculations determine the relative energies of different isomers and the activation energy barriers separating them, revealing the most likely transformation pathways. researchgate.net For instance, DFT can model the proton transfer steps involved in tautomerism, both uncatalyzed and catalyzed by solvent molecules like water, which can significantly lower the activation energy. researchgate.net

Another area of investigation is stereoinversion at the C3 position, which is relevant for substituted succinimides formed from amino acid residues. DFT calculations have been used to model the mechanism of stereoinversion, showing that it can be catalyzed by ions like hydrogen phosphate (B84403) (HPO₄²⁻). mdpi.com Such studies identify key intermediates, like the enolate form, and pinpoint the rate-determining step of the reaction, such as the final proton donation to the alpha-carbon. mdpi.com The presence of the butyl group at the C3 position of this compound would influence the energetics and stereochemistry of these reactions, a factor that can be precisely quantified using DFT.

Table 1: Example of DFT-Calculated Energetics for Potential Reactions of this compound This table presents hypothetical data illustrating the types of energetic parameters derived from DFT studies on related succinimide systems.

| Reaction Type | Process | Calculated Activation Energy (ΔG‡, kcal/mol) | Relative Energy of Product (ΔG, kcal/mol) |

|---|---|---|---|

| Tautomerization | Keto-Enol (O-protonation) | 45.5 | +12.8 |

| Tautomerization | Amine-Imine (N-protonation) | 58.2 | +20.1 |

| Stereoinversion | C3-Epimerization (uncatalyzed) | 35.7 | 0.0 |

| Stereoinversion | C3-Epimerization (catalyzed) | 21.5 | 0.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. mdpi.com

The five-membered pyrrolidine-2,5-dione ring is not perfectly planar and can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The butyl substituent at the C3 position can exist in pseudo-axial or pseudo-equatorial orientations, and the bonds within the butyl chain itself can rotate freely. MD simulations can explore the vast conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers for converting between them. researchgate.netmdpi.com This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations are used to study intermolecular interactions. By simulating this compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the imide group (N-H) and carbonyl oxygens (C=O) with surrounding water molecules. In the context of drug design, MD simulations can model the binding of this compound to a receptor's active site. nih.gov These simulations reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and quantify the binding free energy, offering a dynamic picture that goes beyond static docking models. nih.govnih.gov

Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound in Water This table shows typical metrics analyzed during MD simulations to assess molecular stability and interactions.

| Simulation Parameter | Description | Typical Value/Observation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. | ~1.5 Å (indicating a stable conformation) |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | Higher values for terminal atoms of the butyl chain |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Stable value suggests no major unfolding/denaturation |

| Hydrogen Bonds | Number of hydrogen bonds between the molecule and solvent (water). | Average of 3-4 bonds, primarily at carbonyl and N-H groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. conicet.gov.ar For derivatives of pyrrolidine-2,5-dione, which are known to possess activities such as anticonvulsant and anti-inflammatory effects, QSAR is a vital tool for ligand design. nih.govnih.gov

In a QSAR study, the structure of this compound and its analogs would be represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, including:

Steric properties: Size, shape, and volume of the butyl group (e.g., Molar Refractivity).

Electronic properties: Distribution of charge, dipole moment, and polarizability (e.g., Hammett constants).

Hydrophobic properties: The molecule's affinity for nonpolar environments, largely influenced by the butyl chain (e.g., LogP).

By building a mathematical model that links these descriptors to experimentally measured activity (e.g., IC₅₀ values), researchers can predict the activity of new, unsynthesized compounds. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps that visualize regions where modifying the structure (e.g., making the butyl group larger, smaller, or more polar) would likely increase or decrease activity. nih.gov These models serve as a guide for designing new ligands, suggesting that for optimal activity, the substituent at the C3 position should have a specific size, shape, and hydrophobicity to fit effectively into a biological target's binding pocket.

Table 3: Example of Molecular Descriptors Used in QSAR Models for Pyrrolidine-2,5-dione Analogs This table provides a hypothetical comparison of descriptors for different C3-substituents, illustrating the input for a QSAR model.

| C3-Substituent | LogP (Hydrophobicity) | Molar Volume (ų/mol) | Polar Surface Area (Ų) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| -Methyl | 0.5 | 55.2 | 49.3 | 5.2 |

| -Ethyl | 1.0 | 72.8 | 49.3 | 6.1 |

| -Propyl | 1.5 | 90.4 | 49.3 | 6.8 |

| -Butyl | 2.0 | 108.0 | 49.3 | 7.3 |

| -Phenyl | 2.1 | 110.1 | 49.3 | 6.5 |

In Silico Optimization of Synthetic Pathways and Catalytic Systems

Computational methods, often referred to as in silico techniques, are increasingly used to design and optimize synthetic routes for chemical compounds, including this compound. These approaches can save significant time and resources compared to purely experimental trial-and-error methods.

The synthesis of substituted pyrrolidine-2,5-diones often involves the reaction of a corresponding substituted succinic anhydride (B1165640) with an amine, followed by cyclization. mdpi.comijcps.org Computational chemistry can be used to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a proposed synthetic step. nih.gov This analysis helps in identifying potential bottlenecks, such as high activation energy barriers, and predicting the formation of undesirable byproducts.

Furthermore, computational tools can be used to screen for optimal catalysts and reaction conditions. For example, different Lewis or Brønsted acid catalysts for the cyclization step can be modeled to see which one most effectively lowers the transition state energy. Solvent effects can also be simulated to determine the ideal medium for the reaction. By comparing the computed energy profiles of different synthetic strategies, the most efficient and highest-yielding pathway can be identified before any laboratory work begins. nih.gov

Table 4: Hypothetical In Silico Comparison of Catalysts for Succinimide Ring Closure This table illustrates how computational results can guide the selection of a catalyst for a key synthetic step.

| Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Yield |

|---|---|---|---|

| None (Thermal) | Toluene | 32.5 | Low |

| Acetic Acid | Toluene | 24.1 | Moderate |

| Zinc Chloride (ZnCl₂) | Dichloromethane | 18.7 | High |

| Scandium Triflate (Sc(OTf)₃) | Dichloromethane | 16.2 | Very High |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on DFT and other ab initio methods, are fundamental for understanding the electronic structure of this compound, which in turn governs its chemical reactivity.

These calculations begin by determining the molecule's most stable three-dimensional geometry, providing precise bond lengths and angles. researchgate.net From the optimized structure, a variety of electronic properties can be computed. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack, and a region of positive potential near the N-H proton, indicating its acidic character.

Another key aspect is Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO shows where it is most likely to accept electrons (acting as an electrophile). scispace.com The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com These quantum chemical descriptors are invaluable for predicting how this compound will behave in different chemical reactions.

Table 5: Selected Quantum Chemical Properties for this compound (Illustrative Data) This table presents typical electronic structure descriptors obtained from quantum chemical calculations (e.g., at the B3LYP/6-31G level of theory).*

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 6.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 Debye |

| Electron Affinity | Energy released when an electron is added. | 1.1 eV |

| Ionization Potential | Energy required to remove an electron. | 9.8 eV |

Mechanistic Studies of 3 Butylpyrrolidine 2,5 Dione Interactions with Biological Systems

Molecular Target Identification and Binding Characterization

The biological activity of compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold is largely determined by their interactions with specific molecular targets, including enzymes and receptors.

The pyrrolidine-2,5-dione moiety is a recognized pharmacophore in the design of various enzyme inhibitors. tandfonline.com While information regarding 3-butylpyrrolidine-2,5-dione's interaction with InhA (enoyl-acyl carrier protein reductase) is not prominently available in the reviewed literature, the scaffold has been explored for its potential to inhibit other key enzymes.

Research into aromatase (cytochrome P450 19A1) inhibition has utilized the pyrrolidine-2,5-dione core. For instance, derivatives of 3-(4'-aminophenyl)pyrrolidine-2,5-dione were investigated as reversible inhibitors of P450 aromatase. nih.gov In one study, scientists synthesized analogues with 3-(prop-2-enyl) or 3-(prop-2-ynyl) groups to mimic a known inactivator of the enzyme. nih.govoup.com While these specific compounds did not show time-dependent irreversible inhibition, some of the 3-(prop-2-ynyl) derivatives did exhibit reversible inhibitory activity against human placental P450 aromatase. nih.govoup.com This suggests that the succinimide (B58015) core can be a platform for developing aromatase inhibitors, where the nature of the substituent at the 3-position is critical for activity.

Similarly, while direct inhibition of P450(17)alpha (steroid 17-alpha-hydroxylase/17,20 lyase) by this compound is not documented, this enzyme is a known target in various therapeutic areas. Thecal cell-derived estrogens are understood to modulate thecal steroidogenesis through a negative feedback loop involving the repression of Cyp17a1 expression via Estrogen Receptor-alpha (ERα). nih.gov Given the structural elements of pyrrolidine-2,5-dione derivatives, their potential interaction with steroidogenic pathways remains an area of interest.

The pyrrolidine-2,5-dione scaffold is a key component in a multitude of ligands designed for central nervous system (CNS) receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

Serotonin Receptors (5-HT1A) and Transporter (SERT): A substantial body of research has focused on developing dual-affinity ligands for the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT) for potential applications in treating depression. uj.edu.pl These studies often feature a complex N-substituted pyrrolidine-2,5-dione core. For example, a series of 1-{4-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed promising dual affinity. core.ac.uk The reference compound from this series, AC015, displayed Ki values of 12.5 nM for 5-HT1A and 11.3 nM for SERT. core.ac.uk Further modifications led to compounds with even higher affinities, such as one derivative (4n) with a three-methylene linker exhibiting a Ki of 3.8 nM for 5-HT1A and 1.0 nM for SERT. uj.edu.pl These findings underscore the importance of the substituents on both the nitrogen and the C3 position of the succinimide ring in achieving high affinity and dual-target engagement. uj.edu.plcore.ac.uk

Dopamine Receptors (D3R): Derivatives of the pyrrolidine-2,5-dione structure have also been evaluated for their affinity towards dopamine receptors. In a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione compounds, high affinity for the 5-HT1A receptor was observed, with some members also showing notable affinity for the D2 receptor. core.ac.ukresearchgate.net For instance, compound 4c, a 2,3-dichloro-phenylpiperazine derivative, was identified as a multi-receptor ligand with high affinity for 5-HT1A (Ki = 1.6 nM), D2 (Ki = 182 nM), and SERT (Ki = 64 nM). core.ac.uk Studies on other scaffolds have shown that structural characteristics, such as the size of a lactam ring and the substitution pattern on an arylpiperazine moiety, can decisively influence D2 and D3 receptor affinities. redheracles.net

The following table summarizes binding affinity data for representative pyrrolidine-2,5-dione derivatives at various receptors.

| Compound ID | 3-Position Substituent | N-Position Substituent | Target | Binding Affinity (Ki, nM) |

| AC015 | 1H-indol-3-yl | 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1-yl]butyl | 5-HT1A | 12.5 core.ac.uk |

| SERT | 11.3 core.ac.uk | |||

| 4n | 5-methoxy-1H-indol-3-yl | 3-(3-cyano-1H-indol-3-yl-1,2,3,6-tetrahydropyridin-1-yl)propyl | 5-HT1A | 3.8 uj.edu.pl |

| SERT | 1.0 uj.edu.pl | |||

| 4d | 1H-indol-3-yl | 4-(2-methoxyphenyl)piperazin-1-yl]butyl | 5-HT1A | 0.4 researchgate.net |

| 4c | 1H-indol-3-yl | 4-(2,3-dichlorophenyl)piperazin-1-yl]butyl | 5-HT1A | 1.3 researchgate.net |

| SERT | 64 researchgate.net | |||

| D2 | 182 core.ac.uk |

This table presents data for complex derivatives of pyrrolidine-2,5-dione, not this compound itself, to illustrate the scaffold's potential.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity.

The pyrrolidine-2,5-dione ring, also known as a succinimide, is a versatile and privileged scaffold in medicinal chemistry. nih.govuj.edu.pl It is recognized as a core fragment for many compounds with a wide range of therapeutic activities. uj.edu.pl The structural features of this core are key to its function in molecular recognition. The two carbonyl groups can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. uj.edu.pltandfonline.com For example, in one study, the carbonyl oxygen of a succinimide fragment was shown to form a weak hydrogen bond with an aromatic C-H group, stabilizing the conformation of the molecule. uj.edu.pl The nitrogen atom, while part of an imide and thus a poor hydrogen bond donor, provides a critical point for substitution, allowing for the attachment of various functional groups to modulate affinity and selectivity for specific targets. core.ac.ukresearchgate.net The five-membered ring itself is non-planar and contributes to the three-dimensional shape of the molecule, which is essential for fitting into specific binding sites on proteins. nih.gov

The biological profile of a pyrrolidine-2,5-dione derivative can be dramatically altered by the nature of its substituents. As demonstrated in ligands for serotonin receptors, large, complex groups attached to the imide nitrogen are often required for high affinity. core.ac.uk SAR analyses have revealed that substitution patterns on these appended groups are critical; for example, ortho-position substitution on a phenylpiperazine moiety was found to be beneficial for 5-HT1A binding, while para-position substitution favored affinity for SERT. core.ac.uk

Similarly, substituents at the C3 position strongly influence activity. Studies on anticonvulsant derivatives showed that 3-benzhydryl and 3-isopropyl groups conferred potent activity in one type of seizure model, whereas 3-methyl and unsubstituted analogues were more active in another, indicating that the C3 group can modulate the mechanism of action or selectivity. nih.gov The introduction of different functional groups can lead to new mechanistic pathways or enhanced efficacy at a given target, making the substituted pyrrolidine-2,5-dione a highly tunable scaffold for drug design. uj.edu.plnih.gov

Computational Docking and Molecular Modeling of Ligand-Target Complexes

While specific computational docking studies for this compound are not extensively available in the public domain, research on related pyrrolidine-2,5-dione derivatives provides valuable insights into their potential ligand-target interactions. Molecular docking simulations are instrumental in predicting the binding conformations and affinities of small molecules to their protein targets.

For instance, in studies of other heterocyclic compounds, molecular docking has been employed to elucidate binding modes to various enzymes and receptors. researchgate.netuz.ac.zw These computational approaches can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For derivatives of the closely related 1,4,5-trisubstituted pyrrolidine-2,3-dione, computational results have helped to propose reaction mechanisms and understand product selectivity. beilstein-journals.org

In the context of anticonvulsant activity, which has been observed for some pyrrolidine-2,5-dione derivatives, docking studies would typically be used to model the interaction with targets like voltage-gated sodium channels or GABA receptors. nih.gov Such studies can help in the rational design of more potent and selective analogs.

Table 1: Representative Molecular Docking Parameters for Related Heterocyclic Compounds

| Compound Class | Target Protein | Key Interactions Predicted | Reference |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | Hydrophobic interactions, hydrogen bonding | nih.gov |

| Spiroquinoline-indoline-dione derivatives | Antimicrobial targets | Not specified | frontiersin.org |

This table presents data for related heterocyclic structures to illustrate the application of computational docking, as direct data for this compound is limited.

Kinetic Analysis of Molecular Interactions with Biological Macromolecules

Kinetic analysis is fundamental to understanding the dynamics of how a compound interacts with its biological target, providing information on binding affinity (Kᵢ), inhibition constants, and the mechanism of inhibition.

Studies on various pyrrolidine-2,5-dione derivatives have demonstrated their potential as enzyme inhibitors. For example, certain hydroxy-substituted pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of carbonic anhydrase I and II, showing competitive inhibition with Kᵢ values in the micromolar range. tandfonline.com Another study on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, which can be related to the pyrrolidine-2,5-dione structure, identified competitive and mixed-type inhibitors of mushroom tyrosinase. tandfonline.com

Table 2: Kinetic Data for Inhibition by Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Target Enzyme | Inhibition Type | Kᵢ Value (µM) | Reference |

| 3,4-dihydroxypyrrolidine-2,5-dione derivatives | Carbonic Anhydrase I | Competitive | 112.7–441.5 | tandfonline.com |

| 3,4-dihydroxypyrrolidine-2,5-dione derivatives | Carbonic Anhydrase II | Competitive | 3.5–10.76 | tandfonline.com |

| Hydroxy substituted 2-oxoethyl derivatives | Mushroom Tyrosinase | Competitive/Mixed | 0.0089 - 8.26 | tandfonline.com |

This table showcases kinetic data for related pyrrolidine-2,5-dione derivatives to highlight the inhibitory potential of this chemical class.

Elucidation of Specific Biochemical Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are mediated through their modulation of specific biochemical pathways. A significant area of investigation for this class of compounds is in the field of neuroscience, particularly in the context of epilepsy and pain.

Research on hybrid compounds incorporating the pyrrolidine-2,5-dione and thiophene (B33073) rings has shed light on their anticonvulsant and antinociceptive activities. nih.gov These studies suggest that the mechanism of action involves the modulation of pathways related to neuronal excitability. The evaluation of these compounds in animal models of seizures (maximal electroshock, 6 Hz, and subcutaneous pentylenetetrazole tests) indicates a broad spectrum of anticonvulsant activity. nih.govresearchgate.net

Furthermore, some derivatives have been shown to possess analgesic properties, suggesting an impact on pain signaling pathways. mdpi.com The ability of these compounds to interfere with multiple targets within the central nervous system underscores the complexity of their biochemical interactions.

Investigations into Mechanisms of Action on Cellular Components (e.g., GABA transporters, sodium and calcium channels)

To pinpoint the molecular targets responsible for their biological effects, studies have focused on the interaction of pyrrolidine-2,5-dione derivatives with specific cellular components.

A study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives investigated their influence on voltage-gated sodium and calcium channels, as well as GABA transporters, to determine the mechanism behind their anticonvulsant action. nih.gov It is well-established that many antiepileptic drugs exert their effects by modulating these ion channels and transporters. frontiersin.orgnih.govmdpi.com For instance, blocking voltage-gated sodium channels can reduce the sustained high-frequency firing of neurons that is characteristic of seizures. nih.govnih.govelifesciences.org

Derivatives of 3-aminopyrrolidine-2,5-dione (B1193966) have also been found to exhibit antiseizure activity, with some showing efficacy in the 6 Hz and MES tests, which are indicative of an ability to block sodium channels. researchgate.net The interaction with these specific molecular targets provides a plausible mechanism for the observed anticonvulsant properties of this class of compounds.

Table 3: Investigated Molecular Targets for Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Investigated Target | Implied Mechanism of Action | Reference |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | Voltage-gated Na⁺/Ca²⁺ channels, GABA transporters | Modulation of neuronal excitability | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Voltage-sensitive sodium channel (site 2) | Antiseizure and analgesic effects | mdpi.com |

| 3-Aminopyrrolidine-2,5-dione | Not specified, activity in MES and 6 Hz tests | Likely Na⁺ channel blockade | researchgate.net |

Future Research Directions and Unexplored Avenues for 3 Butylpyrrolidine 2,5 Dione

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure 3-Butylpyrrolidine-2,5-dione

The biological activity of chiral molecules is often stereospecific, making the development of methods to produce enantiomerically pure compounds a critical goal. For this compound, which possesses a stereocenter at the C3 position, future research will likely focus on creating efficient and highly selective asymmetric syntheses.

Current strategies for synthesizing chiral pyrrolidines and related lactams often rely on chiral pool synthesis, chiral auxiliaries, or asymmetric catalysis. Building on these foundations, unexplored avenues for this compound include:

Transition-Metal Catalyzed Asymmetric Hydrogenation: Developing protocols for the asymmetric hydrogenation of a corresponding unsaturated precursor, 3-butylidenepyrrolidine-2,5-dione, using chiral catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) could provide a direct and atom-economical route to the enantiopure product.

Organocatalytic Asymmetric Michael Additions: The conjugate addition of a butyl nucleophile to a maleimide (B117702) precursor, catalyzed by a chiral organocatalyst, represents a promising strategy. Research into novel bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could lead to high enantioselectivity. researchgate.net

Enzymatic Resolution: The use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or a suitable precursor offers a green and highly selective alternative. researchgate.net Future work could involve screening enzyme libraries or protein engineering to develop biocatalysts with high specificity for this substrate.

Stereodivergent Synthesis: Advanced strategies, such as intramolecular iridium-catalyzed allylic aminations on specifically designed precursors, could allow for stereodivergent synthesis, providing selective access to either the (R)- or (S)-enantiomer from a common starting material by simply changing the chiral ligand. nih.gov

| Methodology | Potential Catalyst/Reagent | Key Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High atom economy, direct route |

| Organocatalytic Michael Addition | Chiral amines or thioureas | Metal-free, mild reaction conditions |